(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a propenone backbone with difluoromethoxy and methoxy substituents on the phenyl rings, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the aldol condensation reaction between 4-(difluoromethoxy)benzaldehyde and 3-methoxyacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or difluoromethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.
2-(4-Methoxyphenyl)ethylamine: Similar methoxy substitution but lacks the propenone backbone.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a nitrile group, differing in reactivity and applications.
Uniqueness
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O3/c1-21-15-4-2-3-13(11-15)16(20)10-7-12-5-8-14(9-6-12)22-17(18)19/h2-11,17H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLEVZWTWCRIB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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